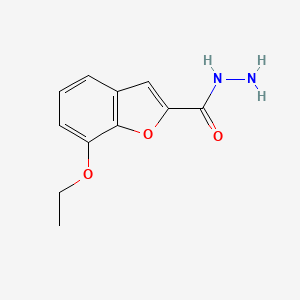

7-Ethoxybenzofuran-2-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

7-ethoxy-1-benzofuran-2-carbohydrazide |

InChI |

InChI=1S/C11H12N2O3/c1-2-15-8-5-3-4-7-6-9(11(14)13-12)16-10(7)8/h3-6H,2,12H2,1H3,(H,13,14) |

InChI Key |

DKDCJDDMQBFZMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Ethoxybenzofuran 2 Carbohydrazide and Analogues

Regiospecific Synthesis of the Benzofuran-2-carboxylate Precursor

The foundational step in synthesizing 7-Ethoxybenzofuran-2-carbohydrazide is the construction of the ethyl 7-ethoxybenzofuran-2-carboxylate core. This process requires precise control to ensure the correct placement of the ethoxy group at the 7-position of the benzofuran (B130515) ring.

Strategies for 7-Ethoxy Substituent Introduction

The introduction of the 7-ethoxy group is typically achieved by starting with a correspondingly substituted phenol (B47542). A common precursor is 2-hydroxy-3-ethoxybenzaldehyde or a related phenol derivative. The ethoxy group's position on the initial benzene (B151609) ring dictates its final location on the benzofuran scaffold. The synthesis of various substituted benzofurans often originates from the specific precursor used to build the benzofuran framework. nih.gov

Optimized Cyclization and Esterification Techniques

Several methods exist for the cyclization and esterification to form the benzofuran-2-carboxylate. A prevalent strategy involves the reaction of a substituted salicylaldehyde (B1680747) with an alpha-haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. nih.govclockss.org

For instance, substituted ethyl benzofuran-2-carboxylates can be synthesized by reacting substituted salicylaldehydes with ethyl chloroacetate in the presence of potassium carbonate and dimethylformamide (DMF). nih.gov This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation and dehydration to form the furan (B31954) ring.

Another established method is the one-pot condensation-cyclization of 2-hydroxybenzophenones with ethyl bromoacetate. clockss.org While this can be a direct route, reaction conditions are critical. For example, using sodium ethoxide in refluxing absolute ethanol (B145695) has been shown to quantitatively yield the desired ethyl benzofuran-2-carboxylate by promoting both cyclization and dehydration. clockss.org

Transition metal-catalyzed reactions, such as those involving palladium and copper, are also widely employed for benzofuran synthesis. nih.govresearchgate.net These methods often involve the coupling of a 2-halophenol with a terminal alkyne (Sonogashira coupling) followed by an intramolecular cyclization. nih.govnih.gov While powerful, these methods may not always be necessary, as some cyclizations can proceed under metal-free, base-promoted conditions. nih.gov

The following table summarizes various cyclization techniques for preparing benzofuran-2-carboxylate precursors:

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Substituted Salicylaldehydes, Ethyl Chloroacetate | K2CO3, DMF | Substituted Ethyl Benzofuran-2-carboxylates | 55-87 | nih.gov |

| 5-Chloro-2-hydroxybenzophenone, Ethyl Bromoacetate | Sodium Ethoxide, Absolute EtOH, Reflux | Ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate | Quantitative | clockss.org |

| 2-Halophenols, Terminal Alkynes | Pd/Cu catalyst, Base | 2-Substituted Benzofurans | - | nih.govnih.gov |

| o-Alkynylphenols | Cs2CO3, DMF, 60 °C | Substituted Benzofurans | 76-88 | nih.gov |

Conversion to the Carbohydrazide (B1668358) Moiety

Once the ethyl 7-ethoxybenzofuran-2-carboxylate precursor is obtained, the next critical step is its conversion to the corresponding carbohydrazide.

Hydrazinolysis Protocols for 7-Ethoxybenzofuran-2-carbohydrazide Formation

The most common and direct method for converting an ester to a carbohydrazide is through hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

A typical procedure involves refluxing the ethyl 7-ethoxybenzofuran-2-carboxylate with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol or methanol (B129727). nih.govajgreenchem.com The reaction is generally carried out with overnight stirring to ensure complete conversion. nih.gov The carbohydrazide product often precipitates from the reaction mixture upon cooling and can be collected by filtration.

The general reaction is as follows:

7-Ethoxybenzofuran-2-carboxylate + Hydrazine Hydrate → 7-Ethoxybenzofuran-2-carbohydrazide + Ethanol

Yield Optimization and Reaction Efficiency

Hydrazinolysis is typically a high-yielding reaction. Reports in the literature indicate that the synthesis of substituted benzofuran-2-carbohydrazides from their corresponding ethyl esters can achieve yields in the range of 90–95%. nih.gov

Key factors for optimizing the yield and efficiency of this step include:

Purity of the Ester: Starting with a pure ethyl 7-ethoxybenzofuran-2-carboxylate is crucial for obtaining a clean product and high yield.

Molar Ratio of Hydrazine: Using a sufficient excess of hydrazine hydrate helps to drive the reaction to completion.

Reaction Time and Temperature: While often performed under reflux, some protocols may utilize room temperature stirring for a longer duration. Overnight stirring is a common practice to ensure the reaction is complete. nih.gov

Solvent Choice: Ethanol and methanol are effective solvents as they readily dissolve both the starting ester and hydrazine hydrate, and the product carbohydrazide is often less soluble, facilitating its isolation.

The following table outlines a typical hydrazinolysis protocol:

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Substituted Ethyl Benzofuran-2-carboxylates | Hydrazine Hydrate, Methanol, Overnight Stirring | Substituted Benzofuran-2-carbohydrazides | 90-95 | nih.gov |

Green Chemistry Approaches in 7-Ethoxybenzofuran-2-carbohydrazide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in chemical manufacturing. For the synthesis of benzofuran derivatives, several green chemistry principles are being applied. nih.govresearchgate.netelsevier.esbenthamdirect.com

These approaches include:

Use of Greener Solvents: Research has explored the use of less hazardous solvents, such as water or deep eutectic solvents (DES), for the synthesis of the benzofuran ring. nih.govresearchgate.net For example, a copper-catalyzed synthesis of benzofuran derivatives has been reported in neat water. researchgate.net

Catalyst Efficiency: The development of highly efficient and recyclable catalysts, such as copper-based or palladium-based systems, reduces waste and energy consumption. nih.govacs.org Some methods even aim for catalyst-free conditions. nih.govbenthamdirect.com

One-Pot Reactions: Designing synthetic routes that combine multiple steps into a single pot reduces the need for intermediate purification steps, saving solvents and energy. nih.govacs.org

Energy Efficiency: Conducting reactions at ambient temperatures, when possible, minimizes energy consumption, a key principle of green chemistry. elsevier.es

Solvent-Free and Catalytic Methods

The conventional synthesis of 7-Ethoxybenzofuran-2-carbohydrazide typically begins with a substituted salicylaldehyde, which undergoes reaction with ethyl chloroacetate to form an ester intermediate, followed by hydrazinolysis. For instance, 7-ethoxybenzofuran-2-carbohydrazide can be prepared from ethyl 7-ethoxybenzofuran-2-carboxylate, which itself is synthesized from 2-hydroxy-3-ethoxybenzaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF. The final step involves reacting the ester with hydrazine hydrate in a solvent like methanol. thieme-connect.com While effective, this method relies on volatile organic solvents and stoichiometric reagents.

Modern synthetic chemistry seeks to replace such methods with more sustainable alternatives. These include catalytic reactions and solvent-free conditions, often enhanced by microwave irradiation.

Catalytic Approaches:

The core of 7-Ethoxybenzofuran-2-carbohydrazide is the benzofuran ring. The formation of the precursor, ethyl benzofuran-2-carboxylate, is a critical step that can be optimized using catalysis. Research has demonstrated that the cyclization of 2-formylphenoxy ethylcarboxylates to form ethyl benzofuran-2-carboxylates can be efficiently catalyzed by nonionic phosphazene bases like P(MeNCH₂CH₂)₃N. thieme-connect.com This method provides a direct route to functionalized ethyl benzofuran-2-carboxylates in high yields (80-99%) under milder conditions (70°C) than traditional base-catalyzed methods, which can suffer from ester hydrolysis. thieme-connect.com Various transition metals, including palladium, copper, nickel, gold, and silver, have also been employed to catalyze the synthesis of the benzofuran nucleus from different precursors, offering atom-economic pathways. nih.govacs.org For example, palladium and copper co-catalyzed Sonogashira coupling of iodophenols with terminal alkynes followed by intramolecular cyclization is an effective strategy. nih.gov

The subsequent conversion of the ester to the carbohydrazide is typically a high-yielding reaction with hydrazine hydrate. nih.gov While often conducted in an alcohol solvent, this step can be adapted to greener conditions.

Solvent-Free and Microwave-Assisted Methods:

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing waste and often reducing reaction times. reachemchemicals.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to achieve this, frequently leading to faster reactions and higher yields with less energy consumption. sapub.orgresearchgate.net

For benzofuran derivatives, microwave irradiation has been successfully used to synthesize pyrazolyl benzofurans from benzofuran-2-carbohydrazide in a matter of minutes, compared to several hours with conventional heating. sapub.org Similarly, the synthesis of novel chromonyl chalcones and pyrazolines incorporating a benzofuran moiety has been achieved through an eco-friendly, solvent-free heating method. researchgate.net These examples strongly suggest that the synthesis of 7-Ethoxybenzofuran-2-carbohydrazide and its subsequent derivatization could be significantly improved by adopting solvent-free, microwave-assisted protocols. For instance, the condensation of ethyl 7-ethoxybenzofuran-2-carboxylate with hydrazine hydrate could likely be performed efficiently under microwave irradiation without a solvent, reducing both waste and reaction time.

Table 1: Comparison of Synthetic Methods for Benzofuran-2-carbohydrazide Analogues

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | K₂CO₃, then Hydrazine Hydrate | DMF, then Methanol | Overnight/Several hours | 55-95% | thieme-connect.com |

| Catalytic | P(MeNCH₂CH₂)₃N | Ethanol | 3 hours | 80-99% (for ester) | thieme-connect.com |

| Microwave-Assisted | Microwave Irradiation (450W) | None specified | 2-4 minutes | Good to Excellent | sapub.org |

| Solvent-Drop Grinding | DABCO | Solvent-free | Not specified | Good | researchgate.net |

Atom Economy and Sustainability Assessments

A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy (AE). tudelft.nl Other metrics, such as the Environmental Factor (E-factor), which measures the mass of waste produced per unit of product, and Process Mass Intensity (PMI), which considers the total mass input relative to the product mass, are also crucial for assessing the sustainability of a chemical process. tudelft.nlrsc.org

Atom Economy Calculation:

The atom economy for the final step in the conventional synthesis of 7-Ethoxybenzofuran-2-carbohydrazide can be calculated as follows:

Reaction: Ethyl 7-ethoxybenzofuran-2-carboxylate + Hydrazine hydrate → 7-Ethoxybenzofuran-2-carbohydrazide + Ethanol

Molecular Weights:

Ethyl 7-ethoxybenzofuran-2-carboxylate (C₁₃H₁₄O₄): 234.25 g/mol

Hydrazine hydrate (H₆N₂O): 50.06 g/mol

7-Ethoxybenzofuran-2-carbohydrazide (C₁₁H₁₂N₂O₃): 220.22 g/mol

Ethanol (C₂H₆O): 46.07 g/mol

Calculation: Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 AE (%) = (220.22 / (234.25 + 50.06)) x 100 AE (%) ≈ 77.4%

Sustainability Assessment:

The conventional synthesis, using solvents like DMF and methanol, results in a high E-factor and PMI due to the mass of solvents used in the reaction and for purification. rsc.org Solvents often account for the majority of non-aqueous waste in pharmaceutical manufacturing. rsc.org

Adopting the advanced methodologies discussed would significantly improve the sustainability profile:

Catalytic Methods: Using a catalyst instead of a stoichiometric base for the cyclization step improves atom economy by reducing the amount of reagent needed and waste generated. thieme-connect.com Catalytic processes are a cornerstone of green chemistry, aiming for high efficiency and minimal by-product formation. tudelft.nl

Solvent-Free/Microwave-Assisted Methods: Eliminating solvents drastically reduces the E-factor and PMI. reachemchemicals.com Microwave heating often leads to lower energy consumption compared to conventional refluxing over many hours, further enhancing the process's green credentials. reachemchemicals.com

The ideal synthesis would be a one-pot, solvent-free, catalytic process. While a dedicated protocol for 7-Ethoxybenzofuran-2-carbohydrazide has not been reported, the successful application of these principles to analogous systems provides a clear roadmap for future process development. nih.govresearchgate.net By focusing on metrics like atom economy, E-factor, and solvent intensity, chemists can design and implement synthetic routes that are not only efficient but also environmentally responsible. rsc.orgmoderndynamics.in

Table 2: Green Chemistry Metrics for Process Evaluation

| Metric | Definition | Ideal Value | Implication for Sustainability |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100 | 100% | Measures how efficiently reactants are converted to the desired product. tudelft.nl |

| E-Factor | kg waste / kg product | 0 | Lower values indicate less waste generation and higher resource efficiency. rsc.org |

| Process Mass Intensity (PMI) | Total mass in process (kg) / Mass of product (kg) | 1 | A holistic metric that includes all materials used (reactants, solvents, workup chemicals). rsc.org |

| Reaction Mass Efficiency (RME) | Mass of product (kg) / Total mass of reactants (kg) | 100% | Provides a more realistic measure of a reaction's efficiency than yield alone. rsc.org |

Chemical Reactivity and Derivatization Strategies of 7 Ethoxybenzofuran 2 Carbohydrazide

Design and Synthesis of Novel N-Acylhydrazone Derivatives

N-Acylhydrazones (NAHs) are a prominent class of compounds synthesized from carbohydrazides. ekb.egnih.gov The NAH framework (-C(O)NHN=C<) is recognized for its chemical stability and its capacity to form hydrogen bonds, making it a privileged structure in medicinal chemistry. researchgate.net The synthesis of N-acylhydrazone derivatives from 7-Ethoxybenzofuran-2-carbohydrazide is a straightforward and efficient method to introduce molecular diversity.

Condensation Reactions with Aldehydes and Ketones

The primary method for synthesizing N-acylhydrazones is the acid-catalyzed condensation reaction between a carbohydrazide (B1668358) and various carbonyl compounds, such as aldehydes and ketones. researchgate.net In this reaction, the terminal amino group (-NH2) of the 7-Ethoxybenzofuran-2-carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction typically proceeds in a solvent like ethanol (B145695) and is often catalyzed by a few drops of a mineral or organic acid (e.g., HCl, H2SO4, or acetic acid). researchgate.net The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable N-acylhydrazone product. ekb.eg This reaction is highly versatile, allowing for the incorporation of a wide range of substituents by varying the aldehyde or ketone component.

Table 1: Examples of N-Acylhydrazone Synthesis via Condensation This table presents representative examples of the condensation reaction.

| Carbonyl Reactant | Product Name | R1 | R2 |

| Benzaldehyde | N'-(benzylidene)-7-ethoxybenzofuran-2-carbohydrazide | Phenyl | H |

| Acetone | 7-Ethoxy-N'-(propan-2-ylidene)benzofuran-2-carbohydrazide | Methyl | Methyl |

| 4-Nitrobenzaldehyde | 7-Ethoxy-N'-(4-nitrobenzylidene)benzofuran-2-carbohydrazide | 4-Nitrophenyl | H |

| Cyclohexanone | N'-(cyclohexylidene)-7-ethoxybenzofuran-2-carbohydrazide | \multicolumn{2}{c}{- (CH2)5 -} |

Stereochemical Considerations in Hydrazone Formation

The N-acylhydrazone scaffold possesses specific stereochemical features that influence its three-dimensional structure and properties. These features arise from two main sources: geometric isomerism around the carbon-nitrogen double bond (C=N) and conformational isomerism due to restricted rotation around the amide (N-C(O)) single bond. nih.govnih.gov

Geometric Isomerism: The imine C=N double bond can exist as two geometric isomers: E (entgegen) and Z (zusammen). For N-acylhydrazones derived from aldehydes, the E isomer is generally more stable and thus predominant due to reduced steric hindrance. nih.gov

Conformational Isomerism: The partial double-bond character of the amide C-N bond restricts free rotation, leading to the existence of two main planar conformers (rotamers): syn-periplanar and anti-periplanar. researchgate.netresearchgate.net

In solution, particularly in solvents like DMSO-d6, it is common for N-acylhydrazones to exist as a mixture of these isomers. This is often observed in NMR spectra, where a duplication of signals for protons near the hydrazone moiety (such as the NH, N=CH, and adjacent protons) indicates the presence of multiple species in equilibrium. nih.govresearchgate.net The exact ratio of these isomers can be influenced by factors such as the solvent, temperature, and the steric and electronic nature of the substituents. nih.gov

Exploration of Heterocyclic Annulation Reactions

The carbohydrazide moiety is a powerful building block for synthesizing a variety of five-membered heterocyclic rings. mdpi.com Through cyclization reactions, the nitrogen and oxygen atoms of the carbohydrazide group in 7-Ethoxybenzofuran-2-carbohydrazide can be incorporated into new ring systems, yielding derivatives with diverse chemical properties.

Formation of Triazoles, Oxadiazoles, and Thiadiazoles from the Carbohydrazide Moiety

1,2,4-Triazoles: Benzofuran-2-carbohydrazide can be converted into 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol by reacting it with carbon disulfide (CS2) in the presence of potassium hydroxide, followed by treatment with hydrazine (B178648) hydrate (B1144303). vjol.info.vnntt.edu.vn This method provides a versatile intermediate where the amino and thiol groups can be used for further derivatization. vjol.info.vn Another route involves reacting the carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to yield a 1,2,4-triazole-3-thione derivative. researchgate.net

1,3,4-Oxadiazoles: These heterocycles are commonly synthesized from carbohydrazides via cyclodehydration of an N,N'-diacylhydrazine intermediate. vjol.info.vnrsc.org For example, reacting 7-Ethoxybenzofuran-2-carbohydrazide with an aromatic acid chloride or anhydride (B1165640) would yield a diacylhydrazine, which can then be cyclized using dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govluxembourg-bio.com However, some reactions between benzofuran-2-carbohydrazide and aldehydes in acetic anhydride have been reported to yield N-acylhydrazide products instead of the expected oxadiazole, suggesting that reaction conditions and substrate electronics play a crucial role. vjol.info.vnntt.edu.vn

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles typically proceeds through a thiosemicarbazide intermediate, formed by the reaction of the carbohydrazide with an isothiocyanate. researchgate.net This intermediate can then be cyclized under acidic conditions (e.g., using concentrated sulfuric acid) to yield 2-amino-5-substituted-1,3,4-thiadiazole derivatives. Alternatively, reaction of the carbohydrazide with carbon disulfide can lead to an oxadiazole-thione, which upon reaction with hydrazine can be converted to a triazole-thione. researchgate.net

Table 2: Summary of Heterocyclic Annulation Reactions This table outlines common synthetic routes from the carbohydrazide moiety.

| Target Heterocycle | Key Reagents | Intermediate | General Conditions |

| 1,2,4-Triazole-3-thiol | 1. CS2, KOH 2. NH2NH2·H2O | Dithiocarbazate | Reflux |

| 1,3,4-Oxadiazole | Acyl Chloride, then POCl3 | N,N'-Diacylhydrazine | Reflux |

| 1,3,4-Thiadiazole | Phenyl isothiocyanate, then H2SO4 | Thiosemicarbazide | Reflux |

Multicomponent Reactions Incorporating the Carbohydrazide Scaffold

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a single product that incorporates atoms from all starting materials. beilstein-journals.orgwikipedia.org This approach offers high atom economy and efficiency. The 7-Ethoxybenzofuran-2-carbohydrazide scaffold is a suitable candidate for MCRs due to its nucleophilic primary amine group.

For instance, the hydrazide could potentially act as the amine component in isocyanide-based MCRs like the Ugi four-component reaction. beilstein-journals.orgnih.gov In a hypothetical Ugi reaction, 7-Ethoxybenzofuran-2-carbohydrazide could react with an aldehyde (or ketone), a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative, thereby rapidly building molecular complexity from simple precursors. wikipedia.org Similarly, it could be employed in other MCRs, such as the Kabachnik-Fields or Biginelli reactions, by leveraging the reactivity of the -NH2 group. organic-chemistry.org

Modifications at the Benzofuran (B130515) Core

Beyond the reactivity of the carbohydrazide side chain, the benzofuran ring itself is susceptible to chemical modification, primarily through electrophilic aromatic substitution. The substitution pattern is governed by the directing effects of the existing substituents: the ethoxy group at position 7 (-OEt) and the carbohydrazide group at position 2.

The benzofuran system is generally electron-rich. The ethoxy group at C7 is a strong activating group and is ortho-, para- directing. The carbohydrazide group at C2 is a deactivating, meta- directing group with respect to the benzene (B151609) ring. However, electrophilic substitution on benzofuran preferentially occurs on the furan (B31954) ring, but since the C2 and C3 positions are occupied or part of the fusion, reactions will target the benzene portion of the molecule. The most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the activating ethoxy group.

Potential modifications could include:

Halogenation: Introduction of bromine or chlorine at the C4 or C6 positions using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid, which could be directed to the C4 or C6 position. researchgate.net

Friedel-Crafts Reactions: Acylation or alkylation, although these reactions can be complex with heterocyclic systems.

These modifications would yield a new library of 7-ethoxybenzofuran-2-carbohydrazide analogs with altered electronic and steric properties, further expanding the synthetic utility of the parent scaffold.

Functionalization of the Ethoxy Group

The ethoxy group at the 7-position of the benzofuran ring is a key site for derivatization, primarily through O-dealkylation. This reaction converts the ethoxy group into a hydroxyl group, yielding 7-hydroxybenzofuran-2-carbohydrazide. The resulting phenolic hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, to introduce a wide array of substituents.

While specific chemical methods for the O-deethylation of 7-ethoxybenzofuran-2-carbohydrazide are not extensively documented in the literature, general methods for the cleavage of aryl ethyl ethers are well-established and can be applied. Common reagents for this transformation include strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃). The choice of reagent would need to be carefully considered to ensure compatibility with the carbohydrazide functionality.

In related heterocyclic systems like 7-ethoxycoumarin, enzymatic O-deethylation has been widely studied, often catalyzed by cytochrome P450 enzymes. nih.govnih.gov While these biochemical methods highlight the potential for modification at this position, chemical methods remain more common in synthetic organic chemistry for targeted derivatization.

Table 1: Potential Reagents for O-Dealkylation of 7-Ethoxybenzofuran-2-carbohydrazide

| Reagent Class | Specific Reagent | Potential Product |

| Protic Acid | Hydrogen Bromide (HBr) | 7-Hydroxybenzofuran-2-carbohydrazide |

| Lewis Acid | Boron Tribromide (BBr₃) | 7-Hydroxybenzofuran-2-carbohydrazide |

Strategic Substitution Patterns on the Benzene Ring of Benzofuran

The benzene portion of the benzofuran ring system is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly modulate the molecule's properties. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents: the fused furan ring and the ethoxy group at the 7-position.

The ethoxy group is an activating, ortho-, para-directing group due to its electron-donating nature through resonance. youtube.comlibretexts.org In the context of the 7-ethoxybenzofuran (B3319303) system, this would direct incoming electrophiles primarily to the C6 position (ortho to the ethoxy group) and potentially to the C4 position (para to the furan oxygen, but also influenced by the ethoxy group). The fused furan ring also influences the reactivity of the benzene ring.

Studies on the nitration of analogous heterocyclic systems, such as 7-hydroxy-4-methyl coumarin (B35378), have shown that substitution occurs at the C6 and C8 positions (the C8 position in coumarin is analogous to the C7a position in benzofuran, which is part of the ring junction and not available for substitution). scispace.com This suggests that the positions ortho to the alkoxy group are highly activated. For 7-ethoxybenzofuran-2-carbohydrazide, electrophilic substitution is therefore most likely to occur at the C6 position.

Common electrophilic substitution reactions that could be applied to this scaffold include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield 7-ethoxy-6-nitrobenzofuran-2-carbohydrazide.

Halogenation: Reactions with bromine in acetic acid or N-bromosuccinimide could introduce a bromine atom, likely at the C6 position.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid, could introduce acyl or alkyl groups onto the benzene ring, again with a preference for the C6 position. nih.gov

Table 2: Predicted Products of Electrophilic Aromatic Substitution on 7-Ethoxybenzofuran-2-carbohydrazide

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 7-Ethoxy-6-nitrobenzofuran-2-carbohydrazide |

| Bromination | Br₂, CH₃COOH | 6-Bromo-7-ethoxybenzofuran-2-carbohydrazide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-7-ethoxybenzofuran-2-carbohydrazide |

It is important to note that the carbohydrazide moiety itself can be derivatized. For instance, it can react with aldehydes to form the corresponding N'-substituted benzylidene carbohydrazides or with carbon disulfide to yield 5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. asianpubs.orgresearchgate.net These reactions provide further opportunities for creating a diverse library of compounds based on the 7-ethoxybenzofuran-2-carbohydrazide core.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise three-dimensional structure of organic molecules in solution. However, specific NMR data for 7-Ethoxybenzofuran-2-carbohydrazide, which would be critical for understanding its conformational preferences and dynamic behavior, is not available in the public domain.

1D and 2D NMR Techniques for Proton and Carbon Assignments

Detailed one-dimensional (¹H) and two-dimensional (¹³C) NMR analyses are essential for the unambiguous assignment of all proton and carbon signals within the 7-Ethoxybenzofuran-2-carbohydrazide molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the connectivity between atoms. For instance, ¹H NMR would provide information on the chemical environment of the ethoxy protons, the aromatic protons on the benzofuran (B130515) ring, and the hydrazide protons. The coupling patterns would reveal their spatial relationships. ¹³C NMR would identify the chemical shifts of all carbon atoms, including the carbonyl carbon of the hydrazide group and the carbons of the benzofuran core and the ethoxy side chain. Without experimental spectra, a detailed assignment remains speculative.

Investigation of Dynamic Processes and Tautomerism

The hydrazide moiety of 7-Ethoxybenzofuran-2-carbohydrazide presents the possibility of tautomerism, specifically between the amide and imidic acid forms. Variable-temperature NMR studies could provide insight into the equilibrium between these tautomers and the energetic barriers to their interconversion. Furthermore, the rotational dynamics around the C-C and C-N single bonds could be investigated to understand the molecule's conformational flexibility. Such studies are crucial for a complete understanding of its chemical reactivity and biological interactions, yet no such research has been reported.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For 7-Ethoxybenzofuran-2-carbohydrazide (C₁₁H₁₂N₂O₃), the theoretical exact mass would be a key piece of data for its definitive identification. This precise measurement would distinguish it from other compounds with the same nominal mass. However, published HRMS data for this specific compound could not be located.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure of the original molecule. For 7-Ethoxybenzofuran-2-carbohydrazide, characteristic fragmentation pathways would be expected, such as the loss of the ethoxy group, cleavage of the hydrazide moiety, and fragmentation of the benzofuran ring system. Analysis of these pathways would provide definitive structural confirmation. The absence of any published MS/MS studies precludes a discussion of its specific fragmentation behavior.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 7-Ethoxybenzofuran-2-carbohydrazide, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the carbonyl group, the C-O-C stretching of the ether and furan (B31954) rings, and the C-H stretching of the aromatic and aliphatic portions of the molecule.

Furthermore, the positions and shapes of the N-H and C=O stretching bands could provide valuable information about intermolecular and intramolecular hydrogen bonding. For example, a shift to lower wavenumbers for these bands would indicate the presence of hydrogen bonding, which plays a critical role in the solid-state packing and solution-phase behavior of the molecule. Without access to an experimental IR spectrum, a detailed analysis of its vibrational modes and hydrogen bonding interactions is not possible.

Characteristic Vibrational Modes of Carbohydrazide (B1668358) and Benzofuran Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. In 7-Ethoxybenzofuran-2-carbohydrazide, the IR spectrum is dominated by the vibrational modes of the carbohydrazide (-CONHNH₂) and the benzofuran ring systems.

The carbohydrazide moiety gives rise to several distinct absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups are typically observed in the region of 3100-3400 cm⁻¹. Specifically, studies on analogous benzofuran-2-carbohydrazide structures show strong absorptions around 3324 cm⁻¹, 3178 cm⁻¹, and 3114 cm⁻¹, which are attributed to the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NHNH₂ group. researchgate.net The carbonyl group (C=O) of the hydrazide is a strong chromophore and its stretching vibration typically appears in the range of 1650-1685 cm⁻¹. asianpubs.orgorientjchem.org For instance, in 3-methyl-1-benzofuran-2-carbohydrazide (B165131), this peak is observed at 1650 cm⁻¹. asianpubs.org

The benzofuran nucleus also presents a characteristic set of vibrational frequencies. The aromatic C=C stretching vibrations of the fused benzene (B151609) and furan rings typically appear in the 1520-1610 cm⁻¹ region. asianpubs.org The C-O-C stretching vibration of the furan ring is another key indicator, often found between 1050 and 1250 cm⁻¹. Furthermore, the presence of the ethoxy group at the 7-position introduces aliphatic C-H stretching vibrations around 2800-3000 cm⁻¹. asianpubs.org

A summary of the expected characteristic IR absorption bands for 7-Ethoxybenzofuran-2-carbohydrazide, based on data from closely related compounds, is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Carbohydrazide | N-H Stretching (NH & NH₂) | 3100 - 3400 | researchgate.netasianpubs.org |

| Carbohydrazide | C=O Stretching | 1650 - 1685 | asianpubs.orgorientjchem.org |

| Benzofuran | Aromatic C=C Stretching | 1520 - 1610 | asianpubs.org |

| Benzofuran | C-O-C Stretching | 1050 - 1250 | asianpubs.org |

| Ethoxy Group | Aliphatic C-H Stretching | 2800 - 3000 | asianpubs.org |

This table is generated based on data from analogous compounds and represents expected values.

Intermolecular Hydrogen Bonding Network Analysis

The solid-state structure and properties of 7-Ethoxybenzofuran-2-carbohydrazide are significantly influenced by intermolecular hydrogen bonds. The carbohydrazide moiety, with its hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygen and amino nitrogen), plays a crucial role in forming these networks. asianpubs.orgnih.gov

Crystal structure analyses of similar compounds, such as 3-methyl-1-benzofuran-2-carbohydrazide, reveal the formation of extensive hydrogen bonding networks. nih.gov In these structures, molecules are often linked into dimers or larger supramolecular assemblies through N-H···O and N-H···N hydrogen bonds. nih.govtandfonline.com

The primary amine (-NH₂) and the amide (-NH-) protons of the carbohydrazide group are expected to act as hydrogen bond donors. The carbonyl oxygen is a strong hydrogen bond acceptor, readily participating in N-H···O interactions. The nitrogen atoms of the hydrazide can also act as hydrogen bond acceptors, leading to N-H···N linkages. nih.gov These interactions are fundamental in stabilizing the crystal lattice. asianpubs.org

In the case of 7-Ethoxybenzofuran-2-carbohydrazide, it is anticipated that the molecules will self-assemble in the solid state to form a stable, three-dimensional network stabilized by these intermolecular hydrogen bonds. The presence of the ethoxy group is unlikely to interfere with the primary hydrogen bonding motifs of the carbohydrazide group, which are the dominant forces in the crystal packing.

Computational Chemistry and Theoretical Investigations of 7 Ethoxybenzofuran 2 Carbohydrazide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool in understanding the intrinsic properties of molecules, offering insights into their electronic structure, reactivity, and stability. aspbs.com These computational methods, particularly Density Functional Theory (DFT), have become instrumental in the study of complex organic molecules like 7-Ethoxybenzofuran-2-carbohydrazide and its derivatives. manchester.ac.ukmdpi.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. manchester.ac.uk For derivatives of 7-Ethoxybenzofuran-2-carbohydrazide, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize the molecular geometry, including bond lengths and angles. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Furthermore, DFT is utilized to compute a range of quantum chemical parameters that are crucial for predicting the reactivity and stability of the compound. These parameters include electrophilicity, electronegativity, chemical softness, and chemical hardness. researchgate.net For instance, a study on a related carbohydrazide (B1668358) derivative demonstrated that DFT calculations could establish its stability and potential biological activity. researchgate.net The analysis of these parameters helps in understanding how the molecule will interact with other chemical species, providing a theoretical basis for its observed chemical behavior.

HOMO-LUMO Analysis and Electrostatic Potential Mapping

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govsemanticscholar.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and biological activity, as it indicates that the molecule can be more easily excited. nih.gov

The energies of the HOMO and LUMO orbitals are calculated to understand the electron-donating and electron-accepting capabilities of the molecule, respectively. youtube.com For example, in one study, the HOMO-LUMO energy gap for a carbohydrazide compound was found to be significant, indicating high stability and biological activity. researchgate.net This analysis is crucial for predicting how the molecule will participate in chemical reactions. semanticscholar.org

| Parameter | Significance |

| HOMO Energy | Represents the electron-donating ability of the molecule. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. nih.govsemanticscholar.org |

Electrostatic Potential Mapping (MEP): Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. wuxiapptec.comresearchgate.net Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-deficient), prone to nucleophilic attack. wuxiapptec.comresearchgate.net

MEP analysis for compounds related to 7-Ethoxybenzofuran-2-carbohydrazide reveals the most reactive sites for intermolecular interactions. researchgate.net For instance, a large negative region is often observed around electronegative atoms like oxygen and nitrogen, highlighting their role in potential hydrogen bonding and other interactions. researchgate.net This information is invaluable for understanding how the molecule will interact with biological targets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of 7-Ethoxybenzofuran-2-carbohydrazide, might interact with a biological macromolecule, typically a protein. mdpi.com

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are employed to predict the binding modes and affinities of 7-Ethoxybenzofuran-2-carbohydrazide derivatives with various biological targets. For example, derivatives have been docked against key proteins of SARS-CoV-2, such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), to evaluate their potential as antiviral agents. mdpi.comnih.gov

The results of these simulations are often expressed as a binding score or energy, with lower values typically indicating a more favorable interaction. mdpi.com For instance, certain benzofuran-tethered triazolylcarbazoles, synthesized from a carbohydrazide precursor, have shown strong binding affinities to the main protease of SARS-CoV-2, with binding scores comparable to or better than some approved drugs. mdpi.com These predictions help in identifying promising candidates for further experimental validation. d-nb.info

| Derivative Class | Target Protein | Predicted Binding Affinity (Kcal/mol) |

| Benzofuran-triazole derivative 9i | SARS-CoV-2 Mpro | -8.87 mdpi.com |

| Benzofuran-triazole derivative 9j | SARS-CoV-2 Mpro | -8.85 mdpi.com |

| Benzofuran-triazole derivative 9e | SARS-CoV-2 Mpro | -8.77 mdpi.com |

| Benzofuran-triazole derivative 9h | SARS-CoV-2 Mpro | -8.76 mdpi.com |

Analysis of Key Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Interactions)

A crucial aspect of molecular docking analysis is the identification of key intermolecular interactions that stabilize the ligand-protein complex. These interactions primarily include hydrogen bonds and hydrophobic interactions. nih.gov

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. chemistryguru.com.sg In the context of 7-Ethoxybenzofuran-2-carbohydrazide derivatives, the carbohydrazide moiety and other functional groups can act as hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the active site of a target protein. nih.govmdpi.com

For example, docking studies of benzofuran (B130515) derivatives with the SARS-CoV-2 main protease have revealed specific hydrogen bond interactions with residues like THR24, ASN119, and GLY143, as well as hydrophobic interactions with residues such as HIS41, MET49, and MET165. mdpi.com Understanding these specific interactions is vital for the rational design and optimization of more potent inhibitors. mdpi.com

Pharmacophore Modeling for Activity Prediction and Virtual Screening

Pharmacophore modeling is a powerful technique in computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to exert a specific biological activity. dovepress.comnih.gov This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired activity. nih.gov

For classes of compounds like carbohydrazide derivatives, pharmacophore models can be developed based on the structures of known active molecules. mdpi.com These models can then be used to screen databases for new compounds that fit the pharmacophore and are therefore likely to be active. mdpi.com This approach allows for the efficient exploration of chemical space and the identification of novel scaffolds. nih.gov While specific pharmacophore models for 7-Ethoxybenzofuran-2-carbohydrazide were not found in the provided search results, the general applicability of this method to carbohydrazides and benzofuran derivatives suggests its potential utility in discovering new bioactive compounds based on this scaffold. mdpi.comscience.govscispace.comresearchgate.net The process typically involves several hierarchical filters, including pharmacophore matching, molecular similarity, and finally, molecular docking to refine the selection of candidates for experimental testing. nih.gov

Ligand-Based and Structure-Based Pharmacophore Generation

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov Both ligand-based and structure-based approaches are employed to develop these models, which serve as 3D queries for screening large compound libraries. ajol.inforesearchgate.net

Ligand-Based Generation: This method is utilized when the 3D structure of the target protein is unknown but a set of active ligands is available. ijrpr.com The process involves superimposing a set of active molecules, such as various benzofuran-2-carbohydrazide derivatives with known inhibitory activity against a target like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and extracting the common chemical features that are critical for their bioactivity. ijrpr.com A typical pharmacophore model derived for kinase inhibitors, including those targeting VEGFR-2, often consists of key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R). ijrpr.commdpi.com For a series of 7-Ethoxybenzofuran-2-carbohydrazide derivatives, a consensus pharmacophore might feature the hydrazide moiety providing HBD and HBA sites, the ethoxy group contributing a hydrophobic feature, and the benzofuran core acting as an aromatic/hydrophobic scaffold.

Structure-Based Generation: When the crystal structure of the target protein-ligand complex is available (e.g., VEGFR-2 with a known inhibitor), a structure-based pharmacophore can be generated. mdpi.com This model is built by analyzing the key interaction points between the ligand and the amino acid residues in the protein's binding pocket. researchgate.net For instance, interactions with key residues in the ATP-binding site of VEGFR-2, such as Cys919 and Asp1046, are crucial. researchgate.net A pharmacophore model for a 7-Ethoxybenzofuran-2-carbohydrazide derivative targeting VEGFR-2 would map its functional groups to these specific interactions. The model might include an HBA feature interacting with the backbone NH of Cys919 in the hinge region, an HBD feature forming a bond with the carboxylate of Asp1046 in the DFG motif, and the benzofuran ring fitting into a hydrophobic pocket.

Feature Mapping and Exclusion Volume Sphere Analysis

Feature Mapping: During pharmacophore generation, feature mapping is the process of identifying and aligning the specific chemical functionalities (features) of a set of active molecules. ijrpr.com For 7-Ethoxybenzofuran-2-carbohydrazide derivatives, this would involve mapping the oxygen of the ethoxy group, the carbonyl oxygen, and the amine hydrogens of the carbohydrazide group as potential hydrogen bond acceptors and donors, respectively. The benzofuran ring system is mapped as an aromatic and hydrophobic feature. The alignment of these features across a series of potent analogues helps in creating a robust pharmacophore hypothesis that represents the ideal spatial arrangement for optimal target binding.

Exclusion Volume Sphere Analysis: As part of a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study, exclusion volumes are added to the pharmacophore model. mdpi.com These are spheres placed in regions of the binding site where steric bulk would clash with the receptor, leading to a decrease in or loss of biological activity. For a 7-Ethoxybenzofuran-2-carbohydrazide derivative targeting a kinase, exclusion volumes would be defined in areas of the ATP-binding pocket that are sterically restricted. This ensures that virtual screening hits not only match the key interaction features but also possess a suitable size and shape to fit within the active site, thereby reducing the likelihood of false positives.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing detailed insights into the stability of ligand-receptor complexes and the conformational behavior of the ligand within the binding site. nih.gov

Assessment of Ligand-Receptor Complex Stability and Binding Free Energy

Ligand-Receptor Complex Stability: The stability of the complex formed between a 7-Ethoxybenzofuran-2-carbohydrazide derivative and its target protein (e.g., VEGFR-2) is a critical indicator of its potential efficacy. MD simulations, often run for hundreds of nanoseconds, are used to assess this stability. researchgate.net A key metric is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex is characterized by a low and converging RMSD value over the simulation time, indicating that the ligand remains securely bound in the active site without causing significant distortion to the protein structure. For example, studies on potential VEGFR-2 inhibitors have shown stable RMSD values, confirming stable interactions within the binding pocket. mdpi.com

Binding Free Energy: The binding free energy (ΔG_bind) quantifies the affinity of a ligand for its target. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate this value from MD simulation trajectories. researchgate.net This calculation considers van der Waals interactions, electrostatic interactions, and solvation energies. In silico studies of VEGFR-2 inhibitors have reported binding free energies ranging from -32 to -54 kcal/mol, indicating strong binding affinities. mdpi.com A derivative of 7-Ethoxybenzofuran-2-carbohydrazide would be considered a promising candidate if its calculated binding free energy is comparable to or better than that of known reference inhibitors. mdpi.com

Below is a representative table of binding energy calculations for hypothetical 7-Ethoxybenzofuran-2-carbohydrazide derivatives compared to a standard inhibitor, based on typical values found in computational studies of kinase inhibitors.

| Compound | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG_bind, kcal/mol) |

|---|---|---|

| Derivative A | -8.5 | -45.8 |

| Derivative B | -9.2 | -51.2 |

| 7-Ethoxybenzofuran-2-carbohydrazide | -7.9 | -41.5 |

| Reference Inhibitor (e.g., Axitinib) | -10.1 | -54.7 mdpi.com |

Analysis of Conformational Changes and Solvent Effects

MD simulations also reveal the dynamic nature of the ligand and protein, including conformational changes upon binding. researchgate.net A ligand may adopt different conformations within the binding pocket to maximize favorable interactions. Analysis of the simulation trajectory can show how the flexible side chains of amino acids in the active site adjust to accommodate the ligand, and how the ligand itself might alter its shape.

In Silico ADMET Predictions for Lead Optimization Studies

For a compound to be a successful drug, it must possess not only high efficacy but also favorable pharmacokinetic properties. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are essential tools in the early stages of drug discovery for filtering out candidates with poor drug-like properties. nih.govnih.gov Various computational models and servers are used to predict these properties for compounds like 7-Ethoxybenzofuran-2-carbohydrazide and its derivatives. researchgate.net

Key predicted properties include:

Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut.

CYP450 Inhibition: Predicts whether a compound is likely to inhibit key metabolic enzymes like CYP2D6, which can lead to adverse drug-drug interactions. researchgate.net

Toxicity: Predicts potential risks such as mutagenicity or carcinogenicity. researchgate.net

The table below presents a sample in silico ADMET profile for a hypothetical derivative of 7-Ethoxybenzofuran-2-carbohydrazide, illustrating the type of data generated in these studies.

| Property | Predicted Value for Derivative | Favorable Range/Outcome |

|---|---|---|

| Molecular Weight (g/mol) | 385.4 | < 500 |

| logP (Lipophilicity) | 2.85 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Lipinski's Rule Violations | 0 | 0 |

| GI Absorption | High | High |

| CYP2D6 Inhibitor | No | No researchgate.net |

| Mutagenicity (AMES test) | Non-mutagenic | Non-mutagenic researchgate.net |

Mechanistic in Vitro Biological Investigations of 7 Ethoxybenzofuran 2 Carbohydrazide Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of benzofuran-2-carbohydrazide have been identified as potent inhibitors of several key enzymes, a characteristic attributed to the versatile structural features of the benzofuran (B130515) ring system and the reactive nature of the carbohydrazide (B1668358) group.

Kinetics of Enzyme-Inhibitor Interactions (Competitive, Non-Competitive, Uncompetitive)

Kinetic studies are crucial for understanding how these inhibitors interact with their target enzymes. The primary modes of reversible inhibition—competitive, non-competitive, and uncompetitive—are distinguished by how the inhibitor binds to the enzyme and affects its kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).

Competitive Inhibition : In this mode, the inhibitor structurally resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. A study on biphenyl (B1667301) pyrazole-benzofuran hybrids, synthesized from a benzofuran-2-carbohydrazide intermediate, identified them as competitive inhibitors of α-glucosidase. nih.gov The most active compound demonstrated a Kᵢ value of 38 µM, indicating strong binding to the enzyme's active site. nih.gov Similarly, certain hydrazone derivatives have been shown to be reversible and competitive inhibitors of human monoamine oxidase A (hMAO-A), with Kᵢ values calculated to be as low as 0.016 µM for the most potent compound. mdpi.com This indicates a high affinity for the active site, blocking the normal substrate. mdpi.com

Allosteric Modulation and Irreversible Inhibition Mechanisms

Beyond direct competition at the active site, benzofuran derivatives can exert their effects through other complex mechanisms.

Allosteric Modulation : Allosteric inhibitors bind to a site on the enzyme other than the active site (an allosteric site), inducing a conformational change that alters the enzyme's activity. This mechanism is advantageous as it can offer higher selectivity compared to active-site inhibitors. Certain benzofuran-based small molecules have been identified as type II inhibitors of cyclin-dependent kinase 2 (CDK2), which bind to a hydrophobic allosteric back pocket that is accessible only in the inactive conformation of the kinase. tandfonline.com Furthermore, novel hydrazide-based inhibitors of histone deacetylases (HDACs) were designed to demonstrate allosteric inhibition , providing a new avenue for developing selective anticancer agents. nih.gov

Irreversible Inhibition : Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to permanent inactivation. While many inhibitors derived from benzofuran-carbohydrazide act reversibly, the broader class of enzyme inhibitors includes irreversible examples. For instance, some drugs targeting monoamine oxidase (MAO) enzymes are known to cause irreversible inhibition by forming a covalent bond with the flavin coenzyme, leading to prolonged side effects and highlighting the rationale for designing reversible inhibitors instead. mdpi.com

Identification of Specific Enzyme Targets (e.g., Tyrosinase, Enoyl Acyl Carrier Protein Reductase, Kinases, Proteases)

The benzofuran-2-carbohydrazide scaffold has been used to develop inhibitors for a diverse array of enzyme targets implicated in various diseases.

Tyrosinase : This copper-containing enzyme is a key target for developing skin-whitening agents and treatments for hyperpigmentation, as it catalyzes melanin (B1238610) biosynthesis. Numerous derivatives of benzofuran-2-carbohydrazide, particularly those converted into oxadiazole or triazole rings, have shown potent tyrosinase inhibitory activity . mdpi.comnih.govmdpi.com In one study, a brominated benzofuran-coumarin-triazole hybrid exhibited an IC₅₀ value of 0.339 µM, which was significantly more potent than the standard inhibitors kojic acid (IC₅₀ = 30.34 µM) and ascorbic acid (IC₅₀ = 11.5 µM). mdpi.com Kinetic analysis suggested that the nitrogen atoms of the triazole ring, derived from the carbohydrazide, may coordinate with the copper ions in the enzyme's active site. londonmet.ac.uk

Table 1: Tyrosinase Inhibition by Benzofuran-2-Carbohydrazide Derivatives

| Derivative Class | Specific Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |

|---|---|---|---|---|

| Benzofuran-Coumarin-Triazole Hybrid | 17e (Bromo-substituted) | 0.339 ± 0.08 | Kojic Acid | 30.34 ± 0.75 |

| Benzofuran-Oxadiazole Hybrid | 5a (2-fluorophenylacetamide-substituted) | 11 ± 0.25 | Ascorbic Acid | 11.5 ± 0.1 |

| Benzofuran-Coumarin-Triazole Hybrid | 17f (Chloro-substituted) | 3.148 ± 0.23 | Kojic Acid | 30.34 ± 0.75 |

| Benzofuran-Coumarin-Triazole Hybrid | 17g (Fluoro-substituted) | 3.982 ± 0.12 | Kojic Acid | 30.34 ± 0.75 |

Enoyl Acyl Carrier Protein Reductase (InhA) : InhA is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for anti-tuberculosis drugs. nih.gov Hydrazone derivatives derived from benzofuran-2-carbohydrazide have been synthesized and evaluated for their anti-tubercular activity, with some compounds showing a minimum inhibitory concentration (MIC) as low as 1.6 μg/mL. derpharmachemica.comresearchgate.net The mechanism is believed to involve the inhibition of InhA, thereby disrupting the formation of the mycobacterial cell wall. nih.govresearchgate.net

Kinases : Protein kinases regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. Benzofuran derivatives have been explored as inhibitors of several kinases. tandfonline.com Specifically, 3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide was synthesized as a key intermediate for creating novel type II inhibitors of CDK2 , a kinase involved in cell cycle regulation. tandfonline.com Other related benzofuran structures have been investigated as inhibitors of Pim-1 kinase, another cancer-related target. nih.gov

Proteases : Proteases are enzymes that catalyze the breakdown of proteins. Derivatives of benzofuran have shown activity against various proteases. For example, novel benzofuran derivatives linked to carbazole-triazole moieties (synthesized via the carbohydrazide) were investigated as inhibitors of the main protease (Mpro) of the SARS-CoV-2 virus, with docking studies showing strong binding affinities. nih.gov Other benzofuran structures have been identified as antagonists of Protease-Activated Receptor 4 (PAR4) , which has implications for developing antiplatelet therapies. nih.gov

In Vitro Antimicrobial Action Mechanisms

The antimicrobial properties of benzofuran-2-carbohydrazide derivatives are often multifaceted, targeting essential bacterial pathways and structures.

Inhibition of Bacterial Cell Wall Synthesis Pathways

The bacterial cell wall is an ideal antimicrobial target because it is essential for bacterial survival and absent in mammalian cells.

Targeting Peptidoglycan Synthesis : Research has shown that benzofuran derivatives can target key enzymes in the peptidoglycan synthesis pathway. Molecular docking studies have suggested that pyrimidine (B1678525) derivatives synthesized from benzofuran chalcones are potent inhibitors of glucosamine-6-phosphate (GluN-6-P) synthase . brieflands.com This enzyme catalyzes the first step in the biosynthesis of amino sugars, which are essential precursors for N-acetyl glucosamine, a fundamental component of the peptidoglycan layer in bacterial cell walls. brieflands.com By inhibiting this enzyme, the derivatives effectively halt cell wall construction.

Targeting Mycolic Acid Synthesis : As mentioned previously, hydrazone derivatives of benzofuran-2-carbohydrazide have shown potent activity against Mycobacterium tuberculosis. derpharmachemica.comresearchgate.net This activity is linked to the inhibition of the InhA enzyme, which disrupts the synthesis of mycolic acids—the unique and essential long-chain fatty acids that form the outer layer of the mycobacterial cell wall. nih.gov

Disruption of Cell Membrane Permeability

The bacterial cell membrane is another critical target. Its disruption leads to the leakage of essential intracellular components and ultimately, cell death.

Increasing Membrane Permeability : Studies on novel benzofuran-quinoline carbohydrazide hybrids suggest that their mode of action may involve compromising the integrity of the bacterial cell membrane. researchgate.net This disruption allows for the loss of vital cell contents, leading to bactericidal effects. researchgate.net The lipophilic nature of the benzofuran scaffold combined with the specific substitutions introduced via the carbohydrazide linker can facilitate insertion into and disruption of the phospholipid bilayer of the cell membrane. ijpbs.com

Evidence from LDH Assays : The lactate (B86563) dehydrogenase (LDH) release assay is a common method to quantify cell membrane damage. While not performed directly on 7-ethoxybenzofuran-2-carbohydrazide, studies on structurally related furan-containing heterocyclic compounds have used this assay to confirm that treatment leads to increased LDH release from cells, providing direct evidence of compromised membrane permeability. jst.go.jp This methodological approach supports the hypothesis that membrane disruption is a plausible mechanism of action for this class of compounds.

Interference with Nucleic Acid and Protein Synthesis

Derivatives of the carbohydrazide class have been identified as significant inhibitors of protein expression through targeted interactions. researchgate.net Certain compounds within this family can function as inhibitors of specific receptors, such as the Estrogen Receptor α (ERα), leading to a significant downregulation of the receptor's transcriptional activity. researchgate.net This inhibition effectively disrupts the synthesis of proteins that are dependent on this signaling pathway. researchgate.net The mechanism involves direct binding to the receptor protein, which in turn prevents the recruitment of coactivators necessary for initiating gene transcription. researchgate.net

Furthermore, the benzofuran nucleus, when functionalized, can serve as a carrier for groups that interact directly with nucleic acids. researchgate.net For instance, the incorporation of a nitrogen mustard group onto the benzofuran scaffold creates a structure that acts as a DNA-binding agent. researchgate.net This interaction with DNA can interfere with the fundamental processes of replication and transcription, thereby disrupting the synthesis of both nucleic acids and the proteins encoded by them. researchgate.net

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation. researchgate.net The inhibition of this system is a promising strategy for controlling bacterial pathogenesis without exerting selective pressure that leads to antibiotic resistance. researchgate.net Compounds that act as quorum sensing inhibitors impede the signaling pathways responsible for coordinated bacterial action. researchgate.net

The anti-quorum sensing potential of compounds is often evaluated using biosensor strains like Chromobacterium pseudoviolaceum. researchgate.net This bacterium produces a purple pigment called violacein (B1683560), the synthesis of which is controlled by QS. researchgate.net An effective QS inhibitor will reduce or prevent violacein production without inhibiting bacterial growth (i.e., at sub-inhibitory concentrations). researchgate.net Research into various heterocyclic compounds has demonstrated that specific structural motifs can effectively interfere with QS signaling molecules, such as acyl-homoserine lactones (AHLs), thereby disrupting virulence and biofilm development. researchgate.net Derivatives based on the benzofuran-carbohydrazide scaffold are explored for this activity due to their structural diversity and biological relevance. researchgate.net

In Vitro Antioxidant Mechanisms

The antioxidant capacity of 7-ethoxybenzofuran-2-carbohydrazide and its derivatives can be attributed to their ability to neutralize free radicals through distinct chemical pathways. The core structure, combining a benzofuran ring, an ethoxy group, and a carbohydrazide side chain, provides multiple active sites for radical interaction. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.netmdpi.com

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway for antioxidant action. researchgate.netmdpi.com In this process, the antioxidant molecule donates a hydrogen atom (consisting of a proton and an electron) to a free radical, thereby neutralizing it and terminating the radical chain reaction. researchgate.netmdpi.com The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the H-donating group; a lower BDE facilitates easier hydrogen donation. researchgate.netmdpi.com For 7-ethoxybenzofuran-2-carbohydrazide derivatives, the N-H bonds of the hydrazide moiety are potential sites for hydrogen donation. researchgate.netmdpi.com The resulting antioxidant radical is stabilized through resonance, which is crucial for preventing it from becoming a pro-oxidant. researchgate.netmdpi.com

The Single Electron Transfer (SET) mechanism provides another route for radical deactivation. researchgate.netmdpi.com In this pathway, the antioxidant donates a single electron to the free radical, converting it into an anion. researchgate.netmdpi.com This anion is subsequently protonated by a proton from the surrounding solvent. researchgate.netmdpi.com The SET mechanism is governed by the ionization potential (IP) of the antioxidant; a lower IP favors electron donation. researchgate.netmdpi.com

The SET pathway can be further detailed into two sub-mechanisms:

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first releases an electron to form a radical cation, which then deprotonates to yield a stable form. researchgate.netmdpi.com

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton to form an anion, which then donates an electron to the free radical. researchgate.netmdpi.com This pathway is particularly relevant in polar solvents that facilitate deprotonation. researchgate.netmdpi.com The benzofuran ring system and the hydrazide group can both participate in electron delocalization, stabilizing the radical cation formed during the SET process. researchgate.netmdpi.com

The antioxidant potential of 7-ethoxybenzofuran-2-carbohydrazide derivatives is quantified using various in vitro assays that measure their ability to scavenge stable synthetic radicals. researchgate.netmdpi.comresearchgate.net Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.netmdpi.comresearchgate.net

In these assays, the antioxidant compound reduces the radical, leading to a measurable change in color, which is monitored spectrophotometrically. researchgate.net The results are often expressed as the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant activity. Kinetic parameters are also crucial, as they describe the speed and efficiency of the radical scavenging reaction. The study of reaction kinetics provides deeper insight into whether the antioxidant follows a fast or slow scavenging profile, which is vital for understanding its potential protective role.

Table 1: Illustrative Radical Scavenging Activity Data for Benzofuran Derivatives

This table provides representative data from studies on related benzofuran compounds to illustrate how antioxidant activity is typically reported.

| Compound Class | Assay | IC₅₀ (µM) | Standard (Trolox) IC₅₀ (µM) |

| Benzofuran-hydrazone | DPPH | 15.8 | 8.5 |

| Benzofuran-oxadiazole | DPPH | 22.4 | 8.5 |

| Benzofuran-hydrazone | ABTS | 12.1 | 6.2 |

| Benzofuran-oxadiazole | ABTS | 18.9 | 6.2 |

In Vitro Antiproliferative Mechanisms

Benzofuran-2-carbohydrazide derivatives have been extensively investigated for their antiproliferative properties against various human cancer cell lines. Research indicates that these compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

Studies on benzofuran-isatin carbohydrazide hybrids have shown significant antiproliferative activity against colorectal cancer cell lines such as SW-620 and HT-29. Mechanistic investigations revealed that potent derivatives in this class can induce apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the levels of cleaved PARP (Poly (ADP-ribose) polymerase).

Other related benzofuran derivatives have demonstrated the ability to cause cell cycle arrest, a key mechanism for halting cancer cell proliferation. For example, certain compounds have been found to arrest the cell cycle in the G2/M phase. This effect has been linked to the dual inhibition of critical cell cycle-regulating enzymes like cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β). The ability of these molecules to selectively target cancer cells while showing lower cytotoxicity towards normal cell lines highlights their potential as selective anticancer agents.

Table 2: Summary of In Vitro Antiproliferative Effects of Related Benzofuran-Carbohydrazide Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Mechanism(s) |

| Benzofuran-isatin carbohydrazide | SW-620 (Colorectal) | Apoptosis induction, decreased Bcl-2 expression, increased cleaved PARP |

| Benzofuran-CDK2/GSK-3β inhibitor | MCF-7, T-47D (Breast) | Dual inhibition of CDK2/GSK-3β, cell cycle arrest at G2/M phase |

| Benzofuran-oxadiazole hybrid | HCT-116 (Colorectal), HeLa (Cervical) | Cytotoxicity, induction of apoptosis |

| Thiophene-carbohydrazide | HCT116 (Colon) | Selective cytotoxicity, inhibition of VEGFR2 |

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of benzofuran have demonstrated the ability to trigger apoptosis and cause cell cycle arrest in various cancer cell lines. This is a crucial aspect of anticancer activity, as it involves the elimination of malignant cells without causing widespread damage to healthy tissues.

Research on benzofuran-isatin conjugates connected by a carbohydrazide linker has shown that these molecules can initiate apoptosis. tandfonline.com In human colorectal cancer cell lines (SW-620), specific conjugates were found to significantly reduce the levels of Bcl-2, an anti-apoptotic protein. tandfonline.com The downregulation of Bcl-2 is a key event in the intrinsic apoptotic pathway, leading to increased mitochondrial permeability and the release of pro-apoptotic factors. Furthermore, these compounds led to an increase in the levels of cleaved poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis that indicates the activation of caspases, the executive enzymes of apoptosis. tandfonline.com

Other studies on different benzofuran derivatives have also highlighted their pro-apoptotic capabilities. For instance, certain benzofuran derivatives have been shown to induce apoptosis in human chondrosarcoma cells by promoting the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. science.gov This disruption leads to the release of cytochrome c and the subsequent activation of the caspase cascade. science.gov

In addition to inducing apoptosis, benzofuran derivatives have been observed to interfere with the cell cycle progression of cancer cells. A number of these compounds have been reported to cause cell cycle arrest at the G2/M phase. scispace.com This prevents the cells from entering mitosis and dividing, thereby halting proliferation. The mechanism for this arrest is often linked to the inhibition of key regulatory proteins of the cell cycle. For example, some benzofuran derivatives have been shown to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle. tandfonline.com

The collective evidence suggests that the benzofuran scaffold, particularly when functionalized with a carbohydrazide moiety, is a promising framework for the development of compounds that can selectively induce apoptosis and disrupt the cell cycle in cancer cells.

Table 1: Effects of Benzofuran Derivatives on Apoptosis and Cell Cycle

| Compound Class | Cell Line | Observed Effect | Key Molecular Targets/Pathways |

| Benzofuran-isatin conjugates | SW-620 (colorectal cancer) | Induction of apoptosis | Inhibition of Bcl-2, Increased cleaved PARP tandfonline.com |

| Benzofuran derivatives | Human chondrosarcoma cells | Induction of apoptosis | Increased ROS, Decreased mitochondrial membrane potential science.gov |

| Benzofuran derivatives | HT29 (colon cancer) | Cell cycle arrest at G2/M phase | Not specified in detail scispace.com |

| 3-Amidobenzofuran derivatives | MDA-MB-231 (breast cancer), HCT-116 (colon cancer) | Cell cycle arrest at G2/M phase | Not specified in detail |

Inhibition of Angiogenesis-Related Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. Benzofuran-2-carbohydrazide derivatives have been investigated for their potential to interfere with this process.

A primary target in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com The binding of its ligand, VEGF, to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, which are the building blocks of blood vessels. mdpi.com Several studies have demonstrated that benzofuran derivatives can effectively inhibit VEGFR-2 tyrosine kinase activity. researchgate.netrsc.org By blocking this key receptor, these compounds can halt the downstream signaling pathways necessary for angiogenesis. nih.gov